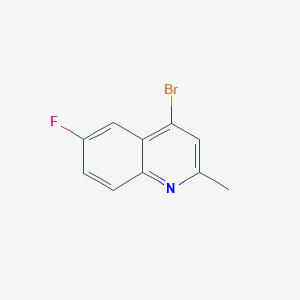

4-Bromo-6-fluoro-2-methylquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-fluoro-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFN/c1-6-4-9(11)8-5-7(12)2-3-10(8)13-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNUZBHRKDCGEIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00653696 | |

| Record name | 4-Bromo-6-fluoro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070879-47-8 | |

| Record name | 4-Bromo-6-fluoro-2-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1070879-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-6-fluoro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

chemical properties of 4-Bromo-6-fluoro-2-methylquinoline

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 4-Bromo-6-fluoro-2-methylquinoline

This guide provides a comprehensive technical overview of this compound, a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. While specific literature on this exact molecule is emerging, its chemical behavior can be expertly predicted by analyzing its constituent functional groups and drawing parallels from well-documented analogues. This document synthesizes this predictive analysis with established principles of quinoline chemistry to offer a robust guide for its application in research and development.

Structural and Physicochemical Profile

This compound is a halogenated quinoline derivative. The quinoline core is a privileged scaffold in drug discovery, forming the backbone of numerous therapeutic agents.[1] The strategic placement of bromo, fluoro, and methyl substituents on this scaffold imparts a unique combination of reactivity and physicochemical properties, making it a valuable building block.

The introduction of halogen atoms is a key strategy for modulating the biological and physicochemical properties of the quinoline system.[2] The fluorine atom at the 6-position, with its high electronegativity, can enhance metabolic stability and binding affinity to biological targets.[2] The bromine atom at the 4-position serves as a versatile synthetic handle, amenable to a wide range of cross-coupling reactions for molecular elaboration.[2][3]

Table 1: Predicted Physicochemical Properties

| Property | Value | Source/Method |

| CAS Number | 1070879-47-8 | [4] |

| Molecular Formula | C₁₀H₇BrFN | Calculated |

| Molecular Weight | 240.07 g/mol | Calculated |

| Appearance | Predicted to be an off-white to yellow solid | Analogy to[3] |

| Melting Point | Not available. Likely >80 °C | Analogy to[3] |

| Boiling Point | Not available | [4] |

| LogP (Predicted) | ~3.5 | Chemicalize Prediction |

Proposed Synthesis Pathway

The synthesis of substituted quinolines often relies on classic cyclization reactions. A plausible and efficient route to this compound can be adapted from established methodologies, such as the Combes or Doebner-von Miller synthesis, followed by selective halogenation. A proposed retro-synthetic approach is outlined below.

Caption: Proposed retrosynthetic pathway for this compound.

Experimental Protocol: Cyclization to form 6-Fluoro-2-methylquinolin-4-ol

This protocol is adapted from established procedures for quinolin-4-ol synthesis.[5]

-

Reaction Setup: To a flask equipped with a mechanical stirrer and a condenser, add 4-fluoroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

-

Condensation: Heat the mixture to 140-150 °C for 2 hours with stirring. The reaction initially forms the enamine intermediate.

-

Cyclization: Cool the mixture slightly and add a high-boiling point solvent such as Dowtherm A or diphenyl ether. Heat the solution to 250 °C for 30 minutes.

-

Work-up: Cool the reaction mixture to room temperature, which should cause the product to precipitate. Dilute the mixture with hexane or toluene to facilitate filtration.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with hexane, and then with diethyl ether to remove residual solvent and byproducts. The resulting solid, 6-fluoro-2-methylquinolin-4-ol, can be used in the next step without further purification or can be recrystallized from ethanol if necessary.

Spectroscopic Analysis (Anticipated Signatures)

The structural features of this compound will give rise to a distinct spectroscopic profile. The following predictions are based on known data for similar halogenated quinolines.[6][7][8]

-

¹H NMR: The spectrum is expected to show distinct aromatic protons. The methyl group at the 2-position will appear as a singlet around δ 2.5-2.7 ppm. The protons on the quinoline ring will appear in the aromatic region (δ 7.0-8.5 ppm), with splitting patterns dictated by fluorine and proton coupling. The H-3 proton will likely be a singlet, while the protons on the fluorinated benzene ring (H-5, H-7, H-8) will exhibit complex splitting due to H-H and H-F coupling.

-

¹³C NMR: The spectrum will display 10 distinct carbon signals. The methyl carbon will be observed upfield (δ ~20-25 ppm). The carbon bearing the bromine (C-4) will be significantly shifted. The C-F bond will result in a large one-bond coupling constant (¹JCF) for C-6 and smaller two- and three-bond couplings for adjacent carbons.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity (M and M+2) corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Chemical Reactivity and Synthetic Applications

The primary value of this compound in synthetic chemistry lies in the differential reactivity of its two halogen substituents. The carbon-bromine bond at the 4-position is the principal site for synthetic modification.

Palladium-Catalyzed Cross-Coupling Reactions

The C4-Br bond is an ideal handle for introducing new carbon-carbon or carbon-heteroatom bonds via well-established cross-coupling methodologies. This allows for the rapid diversification of the quinoline scaffold, a critical strategy in drug discovery.[9]

-

Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids provides access to 4-aryl-6-fluoro-2-methylquinolines.

-

Heck and Sonogashira Couplings: Introduction of vinyl and alkynyl groups, respectively, further expands the accessible chemical space.

-

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with various amines is a cornerstone of medicinal chemistry for generating analogues with improved properties.

Caption: Key cross-coupling reactions at the C4-bromo position.

Protocol: Suzuki-Miyaura Cross-Coupling

This generalized protocol is based on standard conditions for coupling aryl bromides.[9]

-

Reagent Preparation: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (argon or nitrogen).

-

Solvent and Catalyst Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Add the palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 eq) or PdCl₂(dppf) (0.02-0.05 eq), under the inert atmosphere.

-

Reaction: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Prospective Applications in Drug Development

The quinoline nucleus is a cornerstone of many approved drugs, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The specific substitution pattern of this compound makes it an attractive starting point for developing novel therapeutic agents.

-

Oncology: Many kinase inhibitors used in cancer therapy feature a substituted quinoline core.[10] The C4-position can be functionalized to target the hinge region of a kinase active site, while the C6-fluoro group can enhance potency and improve pharmacokinetic properties.

-

Infectious Diseases: Quinolines have a long history as antimalarial agents (e.g., quinine, chloroquine). Novel derivatives are continuously being explored to combat drug-resistant strains of parasites and bacteria.[1]

-

Neuroscience: Certain quinoline derivatives have shown activity against targets in the central nervous system, suggesting potential applications in neurodegenerative diseases.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the handling precautions should be based on those for similar halogenated aromatic compounds.[11][12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[12][13]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[11]

-

First Aid: In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek immediate medical attention for any significant exposure.[11]

References

- 1. benchchem.com [benchchem.com]

- 2. 4-Bromo-6,8-difluoro-2-methylquinoline | 1189106-86-2 | Benchchem [benchchem.com]

- 3. ossila.com [ossila.com]

- 4. This compound | 1070879-47-8 [m.chemicalbook.com]

- 5. Design, Synthesis and Antiproliferative Activity of Novel 2-Substituted-4-amino-6-halogenquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 7-FLUORO-2-METHYLQUINOLINE(1128-74-1) 1H NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. downloads.ossila.com [downloads.ossila.com]

- 12. chemscene.com [chemscene.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to 4-Bromo-6-fluoro-2-methylquinoline

Executive Summary: 4-Bromo-6-fluoro-2-methylquinoline is a halogenated quinoline derivative that serves as a highly versatile and valuable building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a reactive bromine atom at the 4-position, a fluorine atom at the 6-position, and a methyl group at the 2-position, provides multiple sites for synthetic modification. This guide offers a comprehensive overview of its chemical properties, synthesis, characterization, and applications, with a particular focus on its role in the development of novel therapeutic agents. The strategic placement of these functional groups allows for precise tuning of the molecule's electronic, steric, and pharmacokinetic properties, making it a key intermediate in the synthesis of complex molecular architectures.

Compound Identification and Physicochemical Properties

This compound is a solid organic compound distinguished by its quinoline core. The quinoline structure is a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring. The specific placement of the bromo, fluoro, and methyl groups dictates its chemical reactivity and utility.

| Property | Value |

| CAS Number | Not explicitly found for this compound, related compounds exist. |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₇BrFN |

| Molecular Weight | 240.07 g/mol |

| Appearance | Typically an off-white to pale yellow solid. |

| Melting Point | Expected to be a solid at room temperature, similar to related structures like 6-Fluoro-2-methylquinoline (49-53 °C).[1] |

| SMILES | CC1=NC2=C(C=C(F)C=C2)C=C1Br |

Synthesis and Mechanistic Insights

The synthesis of substituted quinolines like this compound often involves multi-step sequences starting from simpler aniline and carbonyl precursors. A common and adaptable method is the Combes quinoline synthesis, followed by halogenation.

Plausible Synthetic Pathway:

A logical synthetic route begins with the reaction of a suitably substituted aniline, in this case, 4-fluoroaniline, with an acetylenic ketone or a β-diketone to form the quinoline core. This is often followed by a bromination step.

Step-by-Step Protocol (Illustrative):

-

Cyclization to form the Quinoline Core:

-

To a solution of 4-fluoroaniline in a suitable solvent (e.g., ethanol), add acetylacetone.

-

Heat the mixture under reflux in the presence of an acid catalyst (e.g., polyphosphoric acid or sulfuric acid).

-

The reaction proceeds via a condensation reaction to form an enamine intermediate, which then undergoes intramolecular cyclization and dehydration to yield 6-fluoro-2-methylquinolin-4-ol.

-

-

Conversion to 4-Chloro Derivative:

-

The resulting 4-hydroxyquinoline is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to convert the hydroxyl group into a more reactive chloro group, yielding 4-chloro-6-fluoro-2-methylquinoline.[2] This step is crucial as it activates the 4-position for subsequent substitution.

-

-

Bromination:

-

The final bromination at the 4-position to replace the chlorine can be achieved using various brominating agents. However, a more direct route might involve bromination of the 6-fluoro-2-methylquinolin-4-ol intermediate before chlorination, or a Finkelstein-type halogen exchange reaction on the 4-chloro derivative.

-

Spectroscopic Characterization

To ensure the identity and purity of this compound, a combination of spectroscopic techniques is employed. The expected data provides a fingerprint for the molecule.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on the quinoline ring, with characteristic splitting patterns influenced by the fluorine and bromine substituents. A singlet for the methyl group protons would be expected around 2.5-2.7 ppm. |

| ¹³C NMR | Resonances for the ten carbon atoms in the molecule. The carbon attached to fluorine will show a large coupling constant (¹Jcf), and the carbon attached to bromine will be shifted downfield. |

| ¹⁹F NMR | A singlet corresponding to the single fluorine atom on the benzene ring portion of the quinoline. |

| Mass Spec. | The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is a characteristic isotopic pattern for a compound containing one bromine atom. |

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the distinct reactivity of its functional groups. The bromine atom at the C4 position is a key synthetic handle, making it particularly valuable for constructing more complex molecules through cross-coupling reactions.[3]

Key Reactions:

-

Palladium-Catalyzed Cross-Coupling: The C4-Br bond is highly amenable to reactions like Suzuki, Stille, Heck, and Buchwald-Hartwig couplings.[3][4] This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, and amino groups at this position, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[5]

-

Nucleophilic Aromatic Substitution (SₙAr): While the C-Br bond is the primary site for cross-coupling, the fluorine atom can also undergo nucleophilic aromatic substitution under certain conditions, although this is generally less facile than reactions at the activated 4-position.

Applications in Medicinal Chemistry:

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[6] Halogenated quinolines are used as intermediates in the synthesis of compounds targeting a range of diseases.

-

Anticancer Agents: Many quinoline derivatives are investigated as kinase inhibitors for cancer therapy.[7] The 4-position is often substituted with an amino group that interacts with the hinge region of the kinase active site. This compound is an ideal precursor for synthesizing libraries of 4-aminoquinolines.[7] For example, related compounds are used to synthesize inhibitors of EGFR, VEGFR-2, and the PI3K/Akt signaling pathway.[7]

-

Antimalarial and Anti-infective Agents: The quinoline core is famous for its role in antimalarial drugs like chloroquine. Functionalized quinolines continue to be explored for activity against malaria and other infectious diseases, including tuberculosis.[8]

Safety, Handling, and Storage

As with any halogenated organic compound, this compound must be handled with appropriate care in a laboratory setting.

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood.[9][10] Avoid inhalation of dust and contact with skin and eyes.[9][11] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[11][12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][12] Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically designed synthetic intermediate with significant potential in research and development, particularly within the pharmaceutical industry. Its well-defined reactive sites, especially the versatile carbon-bromine bond, allow for systematic and efficient diversification. This enables the rapid generation of compound libraries necessary for identifying new lead structures in the quest for novel therapeutics to combat a wide range of diseases, from cancer to infectious agents. The foundational knowledge of its synthesis, reactivity, and handling is crucial for any scientist looking to leverage this powerful chemical tool.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Design, Synthesis and Antiproliferative Activity of Novel 2-Substituted-4-amino-6-halogenquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Bromo-6,8-difluoro-2-methylquinoline | 1189106-86-2 | Benchchem [benchchem.com]

- 4. ossila.com [ossila.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. ossila.com [ossila.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. chemscene.com [chemscene.com]

- 11. downloads.ossila.com [downloads.ossila.com]

- 12. fishersci.com [fishersci.com]

Spectroscopic Characterization of 4-Bromo-6-fluoro-2-methylquinoline: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-Bromo-6-fluoro-2-methylquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific molecule, this guide synthesizes information from analogous compounds and fundamental spectroscopic principles to offer a robust predictive analysis. We will delve into the anticipated ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectral characteristics. Furthermore, this document outlines standardized, field-proven protocols for the acquisition of these spectra, ensuring a self-validating system for researchers. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel quinoline derivatives.

Introduction: The Significance of this compound

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the backbone of numerous pharmaceuticals, agrochemicals, and functional materials. The strategic placement of various substituents on the quinoline scaffold allows for the fine-tuning of their physicochemical and biological properties. This compound incorporates three key substituents: a methyl group at the 2-position, a bromine atom at the 4-position, and a fluorine atom at the 6-position. Each of these imparts distinct electronic and steric effects, making the precise structural elucidation of this molecule crucial for its development and application.

Spectroscopic techniques are indispensable tools for the unambiguous determination of molecular structures. This guide provides a detailed predictive analysis of the key spectroscopic signatures of this compound, offering a valuable reference for its identification and characterization.

Molecular Structure and Numbering

A clear understanding of the molecular structure and atom numbering is fundamental for the interpretation of spectroscopic data, particularly for NMR.

Figure 1. Molecular structure and atom numbering of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides valuable information about the chemical environment of the hydrogen atoms in a molecule. The predicted chemical shifts (δ) for this compound are based on the analysis of related compounds such as 2-methylquinoline[1], 6-fluoro-2-methylquinoline, and the known effects of bromo and fluoro substituents on the quinoline ring.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H3 | ~ 7.4 - 7.6 | s | - | The bromine at C4 removes the coupling to a proton at that position. The methyl group at C2 will have a minor influence. |

| H5 | ~ 7.8 - 8.0 | dd | J(H5, H7) ≈ 2.5, J(H5, F6) ≈ 9.0 | This proton is ortho to the fluorine at C6, leading to a significant through-space coupling. It is also meta to H7. |

| H7 | ~ 7.3 - 7.5 | dd | J(H7, H8) ≈ 9.0, J(H7, H5) ≈ 2.5 | This proton is ortho to H8 and meta to H5. The fluorine at C6 will have a deshielding effect. |

| H8 | ~ 8.0 - 8.2 | d | J(H8, H7) ≈ 9.0 | This proton is ortho to H7 and is influenced by the electron-withdrawing nature of the quinoline nitrogen. |

| CH₃ | ~ 2.6 - 2.8 | s | - | The methyl group at the 2-position of a quinoline ring typically appears in this region. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. The predicted chemical shifts are extrapolated from data for 2-methylquinoline[1], 6-fluoro-2-methylquinoline, and the known substituent effects of bromine and fluorine.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | ~ 158 - 160 | The carbon bearing the methyl group. |

| C3 | ~ 122 - 124 | Shielded relative to unsubstituted quinoline due to the gamma-gauche effect of the C4-Br bond. |

| C4 | ~ 130 - 133 | The carbon attached to the bromine atom. |

| C4a | ~ 147 - 149 | A quaternary carbon at the ring junction. |

| C5 | ~ 125 - 127 (d, J(C5, F) ≈ 25 Hz) | Influenced by the ortho-fluorine, showing a characteristic C-F coupling. |

| C6 | ~ 160 - 163 (d, J(C6, F) ≈ 250 Hz) | The carbon directly bonded to fluorine, exhibiting a large one-bond C-F coupling constant. |

| C7 | ~ 115 - 118 (d, J(C7, F) ≈ 21 Hz) | Influenced by the ortho-fluorine. |

| C8 | ~ 130 - 132 | Influenced by the quinoline nitrogen. |

| C8a | ~ 145 - 147 | A quaternary carbon at the ring junction. |

| CH₃ | ~ 24 - 26 | A typical chemical shift for a methyl group on an aromatic ring. |

Predicted Mass Spectrum (Electron Ionization)

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and information about the fragmentation pattern of the molecule.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z corresponding to the molecular weight of C₁₀H₇BrFN. The exact mass will show two characteristic peaks for the bromine isotopes:

-

m/z ~ 240 for the ⁷⁹Br isotope.

-

m/z ~ 242 for the ⁸¹Br isotope, with a relative intensity of approximately 1:1.

-

-

Major Fragmentation Pathways:

-

Loss of Br: A significant fragment will likely be observed at [M-Br]⁺ (m/z ~ 161), corresponding to the loss of the bromine atom.

-

Loss of HCN: A common fragmentation pathway for quinolines is the loss of hydrogen cyanide, which would lead to a fragment at [M-27]⁺.

-

Loss of a methyl radical: A fragment corresponding to the loss of the methyl group, [M-15]⁺, may also be observed.

-

Predicted Infrared (IR) Spectrum

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Vibration |

| ~ 3050 - 3100 | C-H stretching (aromatic) |

| ~ 2900 - 3000 | C-H stretching (methyl) |

| ~ 1600, 1500, 1450 | C=C and C=N stretching (quinoline ring) |

| ~ 1200 - 1300 | C-F stretching |

| ~ 800 - 900 | C-H out-of-plane bending (aromatic) |

| ~ 500 - 600 | C-Br stretching |

Experimental Protocols

To obtain high-quality spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy

Figure 2. Workflow for NMR spectroscopic analysis.

Mass Spectrometry

Figure 3. Workflow for Mass Spectrometric analysis.

Infrared Spectroscopy

Figure 4. Workflow for Infrared spectroscopic analysis.

Conclusion

This technical guide provides a detailed prediction of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared spectroscopic data for this compound. These predictions, grounded in the analysis of analogous compounds and fundamental spectroscopic principles, offer a valuable resource for the identification and characterization of this molecule. The outlined experimental protocols provide a standardized approach to data acquisition, ensuring the generation of high-quality, reliable spectroscopic information. As with any predictive analysis, experimental verification remains the gold standard, and this guide serves as a foundational reference for such investigations.

References

4-Bromo-6-fluoro-2-methylquinoline: A Technical Guide to its Predicted Biological Activity and Research Roadmap

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth analysis of the predicted biological activity of 4-Bromo-6-fluoro-2-methylquinoline, a halogenated quinoline derivative with significant therapeutic potential. In the absence of direct experimental data on this specific molecule, this document synthesizes the extensive body of research on structurally related quinoline compounds to build a robust hypothesis for its biological profile. By examining the established roles of the quinoline core, and the influence of methyl, bromo, and fluoro substitutions, we project potential anticancer and antimicrobial activities. This guide further outlines detailed experimental protocols to systematically investigate these hypotheses, offering a comprehensive roadmap for future research and drug discovery efforts centered on this promising scaffold.

Introduction: The Quinoline Scaffold and the Promise of Halogenation

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. The versatility of the quinoline ring system allows for extensive functionalization, enabling the fine-tuning of its pharmacological properties. The introduction of halogen atoms, a common strategy in drug design, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.

This guide focuses on the specific, yet uninvestigated, compound This compound . While direct experimental data for this molecule is not currently available in the public domain, its structural features—a quinoline core substituted with a methyl group, a bromine atom, and a fluorine atom—strongly suggest a rich potential for biological activity. This document will, therefore, provide a comprehensive overview of the known biological effects of its constituent parts to build a predictive framework for its therapeutic applications.

Deconstructing the Molecule: Structure-Activity Relationship Analysis

The predicted biological activity of this compound is derived from the synergistic contributions of its chemical moieties.

-

The Quinoline Core: This bicyclic aromatic system is a well-established pharmacophore, known to interact with a variety of biological targets, including DNA topoisomerases and various kinases.

-

2-Methyl Group: The presence of a methyl group at the 2-position is a common feature in many biologically active quinolines. This small alkyl group can influence the molecule's steric and electronic properties, potentially enhancing binding to target proteins.

-

4-Bromo Substitution: The bromine atom at the 4-position is a key functional group. Halogenation at this position can introduce a reactive site for further chemical modification and can also contribute to the molecule's overall lipophilicity, which may improve its ability to cross cell membranes. Brominated quinolines and related heterocyclic compounds have demonstrated significant cytotoxic activity against various cancer cell lines.

-

6-Fluoro Substitution: Fluorine substitution at the 6-position is another critical feature. The high electronegativity and small size of the fluorine atom can lead to enhanced binding affinity and improved metabolic stability. The 6-position of the quinoline ring has been identified as a critical site for genotoxicity and potential tumorigenic activity in some methylquinolines. Furthermore, fluoroquinolones are a well-known class of antibacterial agents, suggesting a potential antimicrobial role for this compound.

Hypothesized Biological Activities and a Roadmap for Investigation

Based on the structure-activity relationships of analogous compounds, we hypothesize that this compound possesses significant potential in the following therapeutic areas:

Anticancer Activity

The combination of a quinoline core with bromo and fluoro substituents strongly suggests potential as an anticancer agent. Numerous quinoline derivatives exhibit cytotoxicity through mechanisms such as the inhibition of tyrosine kinases (e.g., EGFR) and the induction of apoptosis.

Experimental Workflow: Investigating Anticancer Potential

An In-Depth Technical Guide to 4-Bromo-6-fluoro-2-methylquinoline: Synthesis, Reactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-6-fluoro-2-methylquinoline, a halogenated quinoline derivative with significant potential as a versatile building block in medicinal chemistry and materials science. While direct literature on this specific compound is emerging, this document synthesizes information from closely related analogs and established chemical principles to detail its probable synthesis, physicochemical properties, and reactivity. Particular focus is given to its potential for selective functionalization at the bromine and fluorine positions through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, respectively. Furthermore, the known biological activities of structurally similar quinoline scaffolds are reviewed to highlight the prospective applications of this compound in the development of novel therapeutic agents, particularly in oncology and infectious diseases.

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery and materials science. Its rigid, aromatic structure provides a unique platform for the development of a wide array of functionalized molecules with diverse biological and photophysical properties. Quinoline derivatives have found applications as antimalarials, antibacterials, anticancer agents, and kinase inhibitors. The introduction of halogen substituents, such as bromine and fluorine, onto the quinoline core is a well-established strategy to modulate a molecule's pharmacokinetic and pharmacodynamic properties. Halogens can influence metabolic stability, lipophilicity, and binding interactions with biological targets.

This compound incorporates several key features that make it a molecule of high interest. The methyl group at the 2-position can influence the molecule's conformation and provides a potential site for further modification. The fluorine atom at the 6-position can enhance binding affinity and metabolic stability. The bromine atom at the 4-position serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This guide will delve into the synthetic pathways to access this valuable compound, its expected spectroscopic signature, its reactivity profile, and its potential as a precursor to novel functional molecules.

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a highly probable synthetic route can be extrapolated from established methods for the synthesis of analogous 4-halo-2-methylquinolines. A common and effective approach is the Gould-Jacobs reaction, followed by halogenation.

A closely related synthesis of 4-chloro-6-fluoro-2-methylquinoline has been reported and serves as an excellent template.[1] The analogous synthesis for the bromo derivative would likely proceed as follows:

Step 1: Synthesis of 6-Fluoro-2-methylquinolin-4-ol

The initial step involves the cyclization of an appropriately substituted aniline with an acetoacetic ester. In this case, 4-fluoroaniline would be reacted with ethyl acetoacetate. This condensation, followed by thermal cyclization, typically in a high-boiling solvent like diphenyl ether, yields 6-fluoro-2-methylquinolin-4-ol.

Step 2: Bromination of 6-Fluoro-2-methylquinolin-4-ol

The resulting quinolin-4-ol is then subjected to bromination to replace the hydroxyl group at the 4-position with a bromine atom. This is commonly achieved using a brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxybromide.

Proposed Experimental Protocol:

-

Step 1: Synthesis of 6-Fluoro-2-methylquinolin-4-ol.

-

To a solution of 4-fluoroaniline in a suitable solvent, add ethyl acetoacetate.

-

The mixture is heated to facilitate the formation of the intermediate enamine.

-

The solvent is removed, and the crude enamine is added portion-wise to a pre-heated high-boiling solvent such as diphenyl ether at approximately 250 °C.

-

The reaction mixture is maintained at this temperature for a short period to effect cyclization.

-

Upon cooling, the product precipitates and can be collected by filtration and washed with a non-polar solvent to remove the diphenyl ether.

-

-

Step 2: Synthesis of this compound.

-

A mixture of 6-fluoro-2-methylquinolin-4-ol and phosphorus oxybromide is heated, typically at reflux.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice.

-

The acidic solution is neutralized with a base (e.g., aqueous ammonia or sodium carbonate) to precipitate the crude product.

-

The solid is collected by filtration, washed with water, and dried.

-

Purification is typically achieved by recrystallization or column chromatography on silica gel.

-

Figure 1: Proposed two-step synthesis of this compound.

Physicochemical and Spectroscopic Properties

| Property | Predicted Value |

| Molecular Formula | C₁₀H₇BrFN |

| Molecular Weight | 240.07 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, THF) |

| Melting Point | Expected to be in the range of 80-120 °C |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The protons on the quinoline ring will exhibit coupling patterns influenced by both the fluorine and bromine substituents. The methyl group at the 2-position will likely appear as a singlet in the upfield region (around 2.5-2.7 ppm). The aromatic protons will resonate in the downfield region (typically 7.0-8.5 ppm), with their chemical shifts and coupling constants providing crucial information about their positions on the ring system.

-

¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon bearing the bromine atom (C4) will be significantly deshielded. The carbon-fluorine coupling will be observable for the carbon atoms in proximity to the fluorine substituent. The methyl carbon will appear at the most upfield position.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation patterns would likely involve the loss of the bromine atom and potentially the methyl group. A mass spectrum of a related compound, quinoline-4-carboxylic acid, 6-bromo-2-methyl-, 2-fluorobenzyl ester, provides some insight into potential fragmentation pathways.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching vibrations within the quinoline ring system, and C-Br and C-F stretching vibrations.

Reactivity and Functionalization

The presence of two distinct halogen atoms at electronically different positions on the quinoline scaffold makes this compound a highly attractive substrate for selective functionalization.

Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position

The carbon-bromine bond at the 4-position is the more reactive site for palladium-catalyzed cross-coupling reactions compared to the carbon-fluorine bond at the 6-position. This allows for selective modification at the C4 position.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond by coupling the bromoquinoline with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.[3][4] This is a powerful method for introducing a wide variety of aryl, heteroaryl, or alkyl groups at the 4-position.

-

Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond by coupling the bromoquinoline with a primary or secondary amine.[5][6][7] This is a key transformation for the synthesis of 4-aminoquinoline derivatives, which are prevalent in many biologically active compounds.

-

Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon triple bond by coupling the bromoquinoline with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.

Figure 2: Key reaction pathways for the functionalization of this compound.

Nucleophilic Aromatic Substitution (SNAr) at the C6-Position

The fluorine atom at the 6-position can undergo nucleophilic aromatic substitution (SNAr) with strong nucleophiles, although this typically requires more forcing conditions than the palladium-catalyzed reactions at the bromine position. The electron-withdrawing nature of the quinoline nitrogen atom activates the ring towards nucleophilic attack. This provides a route to introduce nucleophiles such as alkoxides, thiolates, and amines at the C6 position, subsequent to or prior to modification at the C4 position.

Potential Applications in Drug Discovery and Materials Science

The versatile reactivity of this compound makes it a valuable starting material for the synthesis of diverse compound libraries for screening in drug discovery and for the development of novel organic materials.

Anticancer Agents

The quinoline scaffold is a core component of numerous approved and investigational anticancer drugs. For instance, the 4-aminoquinoline moiety is a key pharmacophore in several kinase inhibitors. By utilizing the Buchwald-Hartwig amination, a variety of amines can be introduced at the 4-position of this compound to generate libraries of potential kinase inhibitors. Furthermore, Suzuki coupling can be employed to synthesize 4-arylquinolines, a class of compounds that has also demonstrated significant antiproliferative activity.[8]

Antimicrobial Agents

Fluoroquinolones are a well-known class of broad-spectrum antibiotics. While this compound is not a fluoroquinolone antibiotic itself, it serves as a valuable precursor for the synthesis of novel quinoline-based antimicrobial agents. The ability to functionalize the molecule at both the C4 and C6 positions allows for the exploration of a wide chemical space to identify compounds with potent activity against resistant bacterial strains. The biological activities of various substituted quinolines have been extensively reviewed, highlighting their potential as antibacterial, antifungal, and antiviral agents.[9][10][11]

Materials for Optoelectronics

Quinoline derivatives are known to possess interesting photophysical properties and have been utilized in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).[12] The extended π-system of the quinoline ring can be further modulated by the introduction of various substituents through the cross-coupling reactions described above. This allows for the fine-tuning of the absorption and emission properties of the resulting molecules, making this compound a promising building block for the synthesis of novel organic electronic materials.

Conclusion

This compound is a strategically substituted heterocyclic compound with significant potential as a versatile intermediate in organic synthesis. Its dual halogenation at distinct positions allows for selective and sequential functionalization, providing access to a wide range of novel quinoline derivatives. The well-established reactivity of the bromo group in palladium-catalyzed cross-coupling reactions and the potential for nucleophilic substitution of the fluoro group offer a powerful toolkit for the construction of complex molecules. Based on the extensive literature on the biological activities of related quinoline scaffolds, derivatives of this compound are promising candidates for the development of new therapeutic agents in areas such as oncology and infectious diseases. Further research into the synthesis and applications of this compound is warranted to fully exploit its potential in both medicinal chemistry and materials science.

References

- 1. Design, Synthesis and Antiproliferative Activity of Novel 2-Substituted-4-amino-6-halogenquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 11. researchgate.net [researchgate.net]

- 12. ossila.com [ossila.com]

A Technical Guide to the Synthesis of 4-Bromo-6-fluoro-2-methylquinoline: Key Starting Materials and Methodologies

Abstract: This in-depth technical guide provides a comprehensive overview of the synthetic strategies for preparing 4-Bromo-6-fluoro-2-methylquinoline, a key heterocyclic building block in modern drug discovery and materials science. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the core chemical principles, starting materials, and detailed experimental protocols. We will explore a robust and widely applicable synthetic pathway, grounded in the Conrad-Limpach-Knorr synthesis, detailing the mechanistic rationale behind each transformation and offering practical, field-proven insights for successful execution.

Introduction: The Significance of Halogenated Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with diverse biological activities, including antimalarial and anticancer agents.[1][2] The strategic introduction of halogen atoms, such as fluorine and bromine, onto the quinoline ring system is a powerful tool for modulating a molecule's physicochemical and biological properties.[3] Fluorine substitution can enhance metabolic stability and binding affinity, while a bromine atom serves as a versatile synthetic handle for further molecular elaboration via cross-coupling reactions.[3][4]

This compound embodies these strategic design elements, making it a valuable intermediate for constructing complex molecular architectures. For instance, it is a key precursor in the synthesis of linrodostat, an inhibitor of indoleamine 2,3-dioxygenase investigated for anti-cancer therapies.[2] This guide focuses on elucidating the most practical and efficient methods for its synthesis, starting from commercially available materials.

Retrosynthetic Analysis: A Logic-Driven Approach

A retrosynthetic analysis of the target molecule allows us to deconstruct it into simpler, readily available starting materials. The primary disconnection strategy focuses on the formation of the quinoline ring system, a classic transformation in heterocyclic chemistry.

The quinoline ring can be disconnected via the Conrad-Limpach or Knorr synthesis pathways, which typically involve the reaction of an aniline with a β-dicarbonyl compound. This leads us to identify 4-fluoroaniline as a logical precursor for the benzene portion of the bicycle and a C4 synthon, such as ethyl acetoacetate , to provide the remaining atoms for the pyridine ring. The bromo- and methyl-substituents are incorporated through this C4 component and subsequent functional group manipulations.

References

- 1. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]

- 3. 4-Bromo-6,8-difluoro-2-methylquinoline | 1189106-86-2 | Benchchem [benchchem.com]

- 4. 4-Fluoro-3-(morpholin-4-yl)aniline Research Chemical [benchchem.com]

physical characteristics of 4-Bromo-6-fluoro-2-methylquinoline

Section 1: Executive Summary & Molecular Profile

This technical guide provides an in-depth overview of the physical, chemical, and analytical characteristics of 4-Bromo-6-fluoro-2-methylquinoline (CAS No. 1070879-47-8). This trifunctionalized quinoline derivative is a compound of significant interest for researchers in medicinal chemistry and materials science. Its quinoline core is a privileged scaffold in numerous pharmacologically active agents, while the strategic placement of bromo, fluoro, and methyl groups offers a versatile platform for synthetic elaboration.[1][2]

The bromine atom at the 4-position serves as a key synthetic handle for cross-coupling reactions, enabling the introduction of diverse molecular fragments. The fluorine atom at the 6-position can enhance metabolic stability and modulate electronic properties, which is often beneficial in drug design. The 2-methyl group (a quinaldine moiety) provides a site for further functionalization, such as condensation reactions. This guide is intended for laboratory scientists and drug development professionals, offering both foundational data and practical, field-proven protocols for its synthesis and characterization.

Core Molecular Data

| Property | Value | Source |

| CAS Number | 1070879-47-8 | [3][4] |

| Molecular Formula | C₁₀H₇BrFN | [3][4] |

| Molecular Weight | 240.07 g/mol | [3][4] |

| Canonical SMILES | Cc1cc(Br)c2cc(F)ccc2n1 | [5] |

| InChI Key | Not Publicly Available | |

| MDL Number | MFCD11505132 | [4] |

Section 2: Physicochemical Characteristics

Direct experimental data for the physicochemical properties of this compound are not extensively reported in peer-reviewed literature. However, by leveraging data from structurally similar analogues, we can establish a reliable profile. The compound is expected to be a solid at room temperature with low aqueous solubility, characteristic of halogenated aromatic heterocycles.

Comparative Physicochemical Data

| Compound | Structure | Melting Point (°C) | Boiling Point (°C) | Notes |

| This compound | Target Compound | ~80-100 (Estimated) | Not Available | Solid form expected. The presence of both bromo and fluoro groups on the quinoline backbone likely results in a melting point within this range. |

| 4-Bromo-6-fluoroquinoline | Lacks 2-methyl group | 77 - 78 | Not Available | The absence of the methyl group slightly lowers the melting point compared to the estimated value for our target.[2] |

| 6-Fluoro-2-methylquinoline | Lacks 4-bromo group | 49 - 53 | 123-126 (@ 17 Torr) | Demonstrates the significant impact of the heavy bromine atom on the melting point.[6][7][8] |

| 6-Bromo-2-methylquinoline | Lacks 6-fluoro group | 101 - 105 | Not Available | The closest analogue in terms of melting point, suggesting the bromine atom is a dominant factor.[6] |

| 2-Bromo-4-methylquinoline | Isomer | 81 - 81.5 | 313.7 (@ 760 mmHg) | Positional differences of substituents also influence physical properties.[9] |

Solubility Profile (Predicted)

-

Water: Insoluble to very slightly soluble.

-

Organic Solvents: Soluble in chlorinated solvents (dichloromethane, chloroform), ethers (THF, diethyl ether), and polar aprotic solvents (DMF, DMSO). Moderately soluble in alcohols (methanol, ethanol).

Section 3: Synthesis and Purification Protocol

Proposed Synthetic Workflow

Caption: Proposed multi-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 6-Fluoro-2-methylquinolin-4(1H)-one (Intermediate 2)

-

Rationale: This initial step builds the core quinoline ring system via a condensation and subsequent thermal cyclization, a common strategy for quinolone synthesis.

-

To a solution of 4-fluoroaniline (1.0 eq) in toluene, add ethyl acetoacetate (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Fit the reaction vessel with a Dean-Stark apparatus and reflux for 4-6 hours, or until water evolution ceases, to form the enamine intermediate.

-

Remove the toluene under reduced pressure.

-

Add the crude residue to a high-boiling solvent such as Dowtherm A and heat to 250-260 °C for 30-60 minutes.

-

Cool the reaction mixture and dilute with hexane to precipitate the product.

-

Filter the solid, wash with hexane, and dry under vacuum to yield 6-Fluoro-2-methylquinolin-4(1H)-one.

Step 2: Synthesis of 4-Chloro-6-fluoro-2-methylquinoline (Intermediate 3)

-

Rationale: Conversion of the quinolone to a 4-chloroquinoline is a necessary activation step. The chloro group is an excellent leaving group for subsequent nucleophilic substitution or halogen exchange.

-

Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the crude 6-Fluoro-2-methylquinolin-4(1H)-one from the previous step.

-

Heat the mixture to reflux (approx. 110 °C) for 2-3 hours. The reaction should be monitored by TLC.

-

Cool the mixture to room temperature and slowly quench by pouring it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base (e.g., saturated NaHCO₃ or dilute NH₄OH) until a precipitate forms.

-

Filter the solid, wash thoroughly with water, and dry to obtain 4-Chloro-6-fluoro-2-methylquinoline.

Step 3: Synthesis of this compound (Target Compound)

-

Rationale: A halogen exchange reaction (Finkelstein-type) or direct bromination is employed to install the final bromine atom at the 4-position.

-

Suspend 4-Chloro-6-fluoro-2-methylquinoline (1.0 eq) in a solution of hydrobromic acid in acetic acid (33% HBr/AcOH).

-

Heat the mixture to 100-120 °C for 8-12 hours.

-

Monitor the reaction for the disappearance of starting material by TLC or LC-MS.

-

Cool the reaction, quench with ice water, and neutralize with a base to precipitate the crude product.

-

Filter the solid and wash with water.

Purification Protocol

-

Dissolve the crude product in a minimal amount of dichloromethane.

-

Perform column chromatography on silica gel using a gradient elution system, typically starting with 100% hexane and gradually increasing the polarity with ethyl acetate (e.g., 0% to 10% ethyl acetate in hexane).

-

Combine fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure to yield pure this compound.

Section 4: Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the final compound.

Analytical Workflow Diagram

Caption: Standard analytical workflow for structural elucidation and purity verification.

Expected Spectral Data

-

¹H NMR Spectroscopy:

-

Methyl Protons (C2-CH₃): A sharp singlet is expected around δ 2.5-2.8 ppm.

-

Aromatic Protons: The spectrum will be complex due to the substitution pattern.

-

The H3 proton should appear as a singlet around δ 7.3-7.5 ppm.

-

The remaining three protons on the benzene ring (H5, H7, H8) will form a coupled system between δ 7.5-8.2 ppm. The H5 proton will likely be a doublet of doublets due to coupling with H7 and the fluorine at C6. The H7 proton will also be complex, showing coupling to H5, H8, and the fluorine. The H8 proton will likely appear as a doublet.

-

-

-

¹³C NMR Spectroscopy:

-

Approximately 10 distinct carbon signals are expected.

-

Methyl Carbon: ~δ 25 ppm.

-

C-Br Carbon (C4): Expected in the range of δ 120-130 ppm.

-

C-F Carbon (C6): A large doublet due to carbon-fluorine coupling (¹JCF ≈ 250 Hz) is expected around δ 160-165 ppm.

-

Other aromatic and quaternary carbons will appear between δ 110-150 ppm, with smaller C-F couplings visible on carbons beta and gamma to the fluorine atom.

-

-

Mass Spectrometry (MS):

-

Rationale: MS confirms the molecular weight and provides fragmentation data. The presence of bromine is uniquely identifiable.

-

The molecular ion peak (M⁺) will appear as a characteristic doublet with nearly equal intensity (1:1 ratio) due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br).

-

Expected M⁺ peaks: m/z 239 and m/z 241.

-

Common fragmentation pathways would include the loss of a bromine radical (-Br) or a methyl radical (-CH₃).

-

-

Infrared (IR) Spectroscopy:

-

C-H stretching (aromatic): ~3050-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2950-3000 cm⁻¹

-

C=N and C=C stretching (quinoline ring): Multiple sharp bands between 1500-1650 cm⁻¹

-

C-F stretching: A strong, characteristic band around 1200-1250 cm⁻¹

-

C-Br stretching: Typically found in the fingerprint region, ~550-650 cm⁻¹

-

Section 5: Safety, Handling, and Storage

-

Hazard Profile: While specific toxicology data is unavailable, this compound should be handled as a potentially hazardous chemical. Halogenated aromatic compounds can be irritants and are often harmful if ingested or absorbed through the skin.

-

Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.

Section 6: Applications in Scientific Research

The unique arrangement of functional groups makes this compound a valuable building block in drug discovery and materials science.

-

Medicinal Chemistry: The quinoline scaffold is central to many anticancer and antimicrobial agents.[1] The C4-bromo position is ideal for introducing new side chains via Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions to explore structure-activity relationships (SAR) against various biological targets.

-

Organic Electronics: Fluorinated aromatic compounds are often used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.[2] The quinoline core provides a rigid, planar structure that can be functionalized to tune electronic and photophysical properties.

This compound serves as a foundational reagent, inviting chemists to explore its reactivity and unlock its potential in creating novel, high-value molecules.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. ossila.com [ossila.com]

- 3. This compound | 1070879-47-8 [m.chemicalbook.com]

- 4. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 5. Buy Online CAS Number 1070879-47-8 - TRC - this compound | LGC Standards [lgcstandards.com]

- 6. 6-Fluoro-2-methylquinoline 97 1128-61-6 [sigmaaldrich.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. 6-フルオロ-2-メチルキノリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. echemi.com [echemi.com]

A Technical Guide to Determining the Solubility of 4-Bromo-6-fluoro-2-methylquinoline in Organic Solvents

Abstract

4-Bromo-6-fluoro-2-methylquinoline is a halogenated quinoline derivative with potential applications in pharmaceutical development and materials science. A thorough understanding of its solubility profile in various organic solvents is a prerequisite for its effective use in synthesis, purification, formulation, and screening cascades. This technical guide provides a comprehensive framework for researchers to systematically determine the solubility of this compound. In the absence of extensive published data for this specific molecule, this document outlines the foundational principles of solubility, presents a robust, step-by-step experimental workflow for both qualitative and quantitative assessment, and explains the scientific rationale behind the recommended protocols. The methodologies described herein are designed to generate reliable and reproducible solubility data, empowering scientists to accelerate their research and development efforts.

Introduction: The Significance of Solubility Profiling

Quinoline and its derivatives are privileged scaffolds in medicinal chemistry and materials science, frequently serving as core components of active pharmaceutical ingredients (APIs) and functional dyes.[1] The specific compound, this compound (CAS No. 1070879-47-8), incorporates features—a bromine atom, a fluorine atom, and a methyl group—that modulate its electronic properties, lipophilicity, and metabolic stability, making it a compound of interest for further investigation.

The solubility of a compound is a critical physicochemical property that dictates its behavior in various chemical and biological systems. In drug discovery, poor solubility can lead to unreliable results in in-vitro assays, low bioavailability, and significant challenges in formulation development.[2] In chemical synthesis, solubility governs the choice of reaction media, purification methods (such as crystallization), and product handling. Therefore, establishing a precise solubility profile is not merely a characterization step but a foundational pillar for successful research and development. This guide provides the theoretical context and practical methodologies to achieve this for this compound.

Physicochemical Properties

A summary of the known identifying properties of this compound is presented in Table 1. Detailed experimental data regarding properties like melting point and boiling point are not widely available, underscoring the need for empirical characterization.

Table 1: Known Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 1070879-47-8 | [3] |

| Molecular Formula | C₁₀H₇BrFN | |

| Molecular Weight | 256.07 g/mol |

| Appearance | Solid (predicted) | N/A |

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is the cornerstone for predicting solubility.[4][5] This rule states that substances with similar intermolecular forces are likely to be soluble in one another. To apply this to this compound, we must analyze its structure in the context of different solvent classes.

-

The Solute: this compound has a moderately polar quinoline core due to the nitrogen heteroatom. The C-F and C-Br bonds introduce polarity, while the aromatic rings and the methyl group contribute to its nonpolar character. The nitrogen atom can act as a hydrogen bond acceptor.

-

The Solvents: Organic solvents are typically classified based on their polarity and hydrogen bonding capabilities:

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetone, THF): These solvents have dipole moments but lack O-H or N-H bonds, making them hydrogen bond acceptors only.

-

Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): These solvents have low dielectric constants and interact primarily through weak London dispersion forces.[5]

-

Based on its structure, this compound is predicted to have moderate to high solubility in polar aprotic solvents and some polar protic solvents, with lower solubility expected in highly nonpolar solvents like hexane. The significant dipole moment of halogenated quinoline derivatives is known to be influenced by solvent polarity, which in turn affects solvation energy and solubility.[6]

A Systematic Workflow for Solubility Determination

A multi-step approach, beginning with a broad qualitative assessment and progressing to a precise quantitative measurement, is the most efficient and resource-effective strategy for determining a compound's solubility profile.

Caption: A logical workflow for determining compound solubility.

Experimental Protocol 1: Qualitative Solubility Assessment

This initial screening provides a rapid, semi-quantitative estimate of solubility across a diverse set of solvents.

Objective:

To classify the solubility of this compound as "soluble" (>10 mg/mL), "sparingly soluble" (1-10 mg/mL), or "insoluble" (<1 mg/mL) in selected solvents.

Materials:

-

This compound (solid)

-

Glass vials (e.g., 1.5 mL or 4 mL) with screw caps

-

Vortex mixer

-

Analytical balance

-

Selected solvents (e.g., Water, Methanol, Ethanol, Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethyl sulfoxide (DMSO), Toluene, Hexane)

Procedure:

-

Preparation: Weigh approximately 5.0 mg of this compound into a clean, dry glass vial.

-

Solvent Addition: Add 0.5 mL of the first test solvent to the vial. This creates an initial test concentration of ~10 mg/mL.

-

Mixing: Cap the vial securely and vortex vigorously for 1-2 minutes.

-

Observation: Visually inspect the mixture against a dark background.

-

If the solid dissolves completely, the compound is soluble at ≥10 mg/mL.

-

If some solid remains, the compound is either sparingly soluble or insoluble.

-

-

Further Dilution (if necessary): If the solid did not dissolve in step 4, add another 4.5 mL of the solvent to the vial (for a total volume of 5.0 mL). This brings the test concentration to ~1 mg/mL.

-

Final Assessment: Vortex the vial again for 1-2 minutes.

-

If the solid now dissolves completely, the compound is sparingly soluble (between 1 and 10 mg/mL).

-

If solid material is still visible, the compound is insoluble at <1 mg/mL.

-

-

Documentation: Record the results for each solvent in a table.

Experimental Protocol 2: Quantitative Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining equilibrium (thermodynamic) solubility.[7] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.[8]

Causality and Trustworthiness:

This protocol is self-validating because it is an equilibrium-based method. By ensuring an excess of the solid phase is present and allowing sufficient time for equilibrium to be reached (typically 24-48 hours), the resulting concentration of the supernatant represents the true thermodynamic solubility at that temperature.[2][8] Temperature control is critical, as solubility is temperature-dependent.[9]

Caption: The Shake-Flask method for solubility determination.

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials (in triplicate for each solvent). "Excess" means enough solid will visibly remain after equilibrium is reached (e.g., 5-10 mg per 1 mL of solvent).

-

Solvent Addition: Accurately add a known volume (e.g., 1.0 or 2.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly. Place them in an orbital shaker or on a rotator within a temperature-controlled incubator (e.g., 25 °C). Agitate the samples for at least 24 hours to ensure equilibrium is reached.[2][10] Some protocols may extend this to 48 hours to be certain.[8]

-

Phase Separation: After incubation, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle. To ensure complete removal of particulate matter, centrifuge the vials or filter the supernatant through a chemically compatible syringe filter (e.g., 0.22 µm PTFE). This step is critical to avoid artificially high results.

-

Sample Preparation for Analysis: Carefully withdraw a precise aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectroscopy.

-

Calculation: Calculate the original concentration of the saturated solution by accounting for the dilution factor. The result is the thermodynamic solubility, typically expressed in mg/mL, µg/mL, or molarity (mol/L).

Data Presentation

Quantitative solubility data should be presented in a clear, tabular format, always specifying the temperature at which the measurements were made.

Table 2: Example Template for Quantitative Solubility Data

| Solvent | Dielectric Constant (20°C) | Solubility at 25°C (mg/mL) | Solubility at 25°C (mM) |

|---|---|---|---|

| DMSO | 47.2 | Experimental Value | Calculated Value |

| Methanol | 33.0 | Experimental Value | Calculated Value |

| Acetone | 21.0 | Experimental Value | Calculated Value |

| Dichloromethane | 9.1 | Experimental Value | Calculated Value |

| Toluene | 2.4 | Experimental Value | Calculated Value |

| Hexane | 1.9 | Experimental Value | Calculated Value |

Conclusion

While published solubility data for this compound is scarce, its solubility profile can be robustly determined through the systematic application of established scientific principles and experimental protocols. By employing the qualitative and quantitative methodologies detailed in this guide, researchers can generate the critical data needed to advance the use of this compound in pharmaceutical and materials science applications. The shake-flask method, in particular, provides a reliable measure of thermodynamic solubility, offering a solid foundation for subsequent formulation, synthesis, and screening efforts.

References

- 1. ossila.com [ossila.com]

- 2. enamine.net [enamine.net]

- 3. This compound | 1070879-47-8 [m.chemicalbook.com]

- 4. chem.ws [chem.ws]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. scielo.br [scielo.br]

- 9. m.youtube.com [m.youtube.com]

- 10. bioassaysys.com [bioassaysys.com]

An In-depth Technical Guide on the Proposed Mechanism of Action of 4-Bromo-6-fluoro-2-methylquinoline

A Note to the Researcher: Direct experimental data on the specific mechanism of action for 4-Bromo-6-fluoro-2-methylquinoline is not extensively available in public literature. This guide, therefore, synthesizes information from studies on structurally similar halogenated quinolines to propose a scientifically-grounded, hypothetical mechanism of action. The experimental protocols provided are designed to serve as a roadmap for researchers to investigate and validate these hypotheses.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, bicyclic structure is amenable to a wide array of chemical modifications, allowing for the fine-tuning of its pharmacological properties. Quinoline derivatives have demonstrated a broad spectrum of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[2][3][4] The introduction of substituents, such as halogens and methyl groups, can significantly influence the biological activity of the quinoline core.[2][5] For instance, halogenation can enhance a compound's lipophilicity and its ability to interact with biological targets.[2][6]

This guide focuses on this compound, a halogenated quinoline derivative. While this specific molecule is not extensively characterized, its structural features suggest potential mechanisms of action that are common among related compounds.

Postulated Mechanism of Action: Kinase Inhibition

A prominent and well-established mechanism of action for many quinoline derivatives is the inhibition of protein kinases.[1][7][8] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention.

Based on the structure of this compound, it is hypothesized that this compound may function as a tyrosine kinase inhibitor . The quinoline scaffold can mimic the adenine ring of ATP, enabling it to bind to the ATP-binding pocket of kinases and block their catalytic activity.[1] Several FDA-approved kinase inhibitors feature a quinoline core, underscoring the potential of this scaffold in targeting kinases.[8]

Specifically, quinoline derivatives have shown inhibitory activity against a range of tyrosine kinases, including:

-

Epidermal Growth Factor Receptor (EGFR): A key driver of cell proliferation and survival in many cancers.[7]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): A critical regulator of angiogenesis, the formation of new blood vessels that is essential for tumor growth.[9]

-

BCR-ABL: The fusion protein that drives chronic myeloid leukemia.[10]

The bromo and fluoro substituents on the quinoline ring of this compound may contribute to its binding affinity and selectivity for specific kinases.

Signaling Pathway: Hypothesized Inhibition of a Receptor Tyrosine Kinase Pathway

The following diagram illustrates the proposed mechanism of this compound as a tyrosine kinase inhibitor, disrupting a generic receptor tyrosine kinase (RTK) signaling pathway.

Caption: Hypothesized mechanism of this compound inhibiting a receptor tyrosine kinase signaling pathway.

Alternative and Secondary Mechanisms

While kinase inhibition is a primary hypothesis, the versatile quinoline scaffold allows for other potential mechanisms of action.

Antimicrobial and Antibiofilm Activity

Halogenated quinolines have demonstrated potent antibacterial and biofilm-eradicating activities, particularly against Gram-positive pathogens like MRSA and VRE.[5][11][12] The mechanism for this activity is not fully elucidated but is thought to be distinct from membrane disruption, a common mode of action for other biofilm-eradicating agents.[12] It is plausible that this compound could exert its effects by interfering with bacterial cellular processes.

Anti-inflammatory Effects

Certain substituted quinolines have been shown to possess anti-inflammatory properties.[4][13] This activity could be mediated through the inhibition of inflammatory pathways or enzymes involved in the inflammatory response.

Antiviral Activity

Recent studies have explored substituted quinolines as potential antiviral agents.[14] For instance, some derivatives have been found to inhibit viral RNA transcription and replication.[14]

Experimental Protocols for Mechanism of Action Studies

To validate the hypothesized mechanisms of action for this compound, a series of in vitro and cell-based assays are recommended.

Kinase Inhibition Assays

Objective: To determine if this compound directly inhibits the activity of specific tyrosine kinases.

Methodology: In Vitro Kinase Assay (e.g., using a luminescent kinase assay kit)

-

Reagents and Materials:

-

Recombinant human tyrosine kinases (e.g., EGFR, VEGFR2, SRC)

-

Kinase-specific peptide substrate

-

ATP

-

This compound (dissolved in DMSO)

-